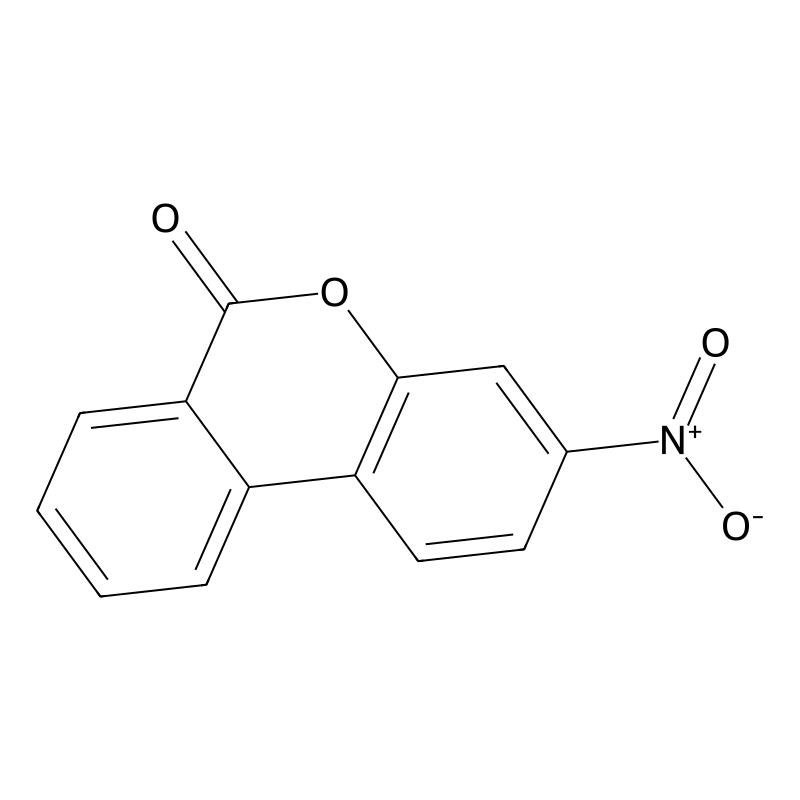7-Nitro-3,4-benzocoumarin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Use in Chemical Synthesis
Field: Chemical Synthesis
Application: 7-Nitro-3,4-benzocoumarin is used in the synthesis of coumarin derivatives . These derivatives have a wide range of applications in various fields, including medical science, biomedical research, and many industrial branches .
Method of Application: Several methods of one-pot synthesis of coumarin derivatives are described, including von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .
Results: The methods are compared with each other, and the advantages and disadvantages of each of them are addressed .
Use in Mutagenicity Studies
Field: Biomedical Research
Application: 7-Nitro-3,4-benzocoumarin is used in mutagenicity studies . It is used to study the metabolic activation of nitrodibenzopyranone isomers and related compounds .
Method of Application: The compound is used in Salmonella plate-incorporation and microsuspension assays .
Results: The results of these studies are used to understand the mutational specificity of nitrodibenzopyranones .
Use in Biophysical Studies
Application: 7-Nitro-3,4-benzocoumarin is used in biophysical studies, particularly in the investigation of molecular interactions of drug candidates with Human Serum Albumin (HSA) .
Method of Application: The compound is used in various biophysical techniques, including UV–Vis titration, fluorescence quenching experiments, and CD measurements .
Results: The compound displayed non-covalent hydrophobic mode of binding with HSA . The fluorescence spectroscopic results revealed that the compound exhibited strong capability to quench the intrinsic fluorescence of HSA at Trp 214 site .
Use in Pharmaceutical Research
Field: Pharmaceutical Research
Application: 7-Nitro-3,4-benzocoumarin is used in pharmaceutical research, particularly in the synthesis of coumarin derivatives .
Method of Application: The compound is used in the synthesis of coumarin derivatives, which have a wide range of applications in medical science, biomedical research, and many industrial branches .
Results: The synthesized coumarin derivatives are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .
7-Nitro-3,4-benzocoumarin is a chemical compound with the molecular formula C₁₃H₇N₁O₄. It belongs to the benzocoumarin family, characterized by a coumarin core fused with a benzene ring. The nitro group at the 7-position contributes to its unique chemical properties and biological activities. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential as a fluorescent probe and its role in biological systems.
- Knoevenagel Condensation: This reaction involves the condensation of aldehydes with active methylene compounds, leading to the formation of substituted benzocoumarins.
- Michael Addition: The compound can act as an electrophile in Michael addition reactions, particularly with nucleophiles such as thiols or amines, resulting in various derivatives.
- Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, allowing for further functionalization.
These reactions highlight the versatility of 7-nitro-3,4-benzocoumarin in synthetic organic chemistry .
Research indicates that 7-nitro-3,4-benzocoumarin exhibits various biological activities:
- Antimicrobial Properties: Studies have shown that this compound possesses significant antimicrobial activity against a range of pathogens.
- Antioxidant Activity: It has been noted for its ability to scavenge free radicals, contributing to its potential therapeutic applications.
- Fluorescent Properties: The compound serves as a fluorescent probe for biological imaging, enabling the visualization of cellular processes.
These activities make 7-nitro-3,4-benzocoumarin a candidate for further investigation in drug development and biomedical applications .
Several methods have been developed for synthesizing 7-nitro-3,4-benzocoumarin:
- Pechmann Reaction: This method involves the condensation of phenolic compounds with β-keto esters in the presence of an acid catalyst. The reaction yields various benzocoumarins, including 7-nitro derivatives.
- Three-Component Reactions: Recent studies have reported efficient three-component reactions involving 7-hydroxy coumarins and aldehydes under mild conditions to synthesize nitro-substituted products .
- Metal-Catalyzed Reactions: These reactions utilize transition metals to facilitate the formation of C–C bonds in the synthesis of benzocoumarins .
Each method offers distinct advantages regarding yield and functional group compatibility.
The applications of 7-nitro-3,4-benzocoumarin span multiple fields:
- Fluorescent Probes: Its fluorescent properties make it useful in biological imaging and tracking cellular processes.
- Pharmaceuticals: Due to its antimicrobial and antioxidant activities, it holds potential for development into therapeutic agents.
- Material Science: The compound can be incorporated into polymer matrices for developing advanced materials with specific optical properties.
These applications underscore its importance in both research and industry .
Interaction studies involving 7-nitro-3,4-benzocoumarin have focused on its binding affinity with various biological targets:
- Protein Interactions: Research has demonstrated that this compound can interact with specific proteins involved in cellular signaling pathways.
- Enzyme Inhibition: Studies indicate that it may inhibit certain enzymes, contributing to its biological effects.
- Cellular Uptake Mechanisms: Investigations into how this compound is taken up by cells reveal insights into its bioavailability and potential therapeutic efficacy.
Such studies are crucial for understanding the mechanisms underlying its biological activities .
Several compounds share structural similarities with 7-nitro-3,4-benzocoumarin. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 3-Nitro-2H-chromen-2-one | Benzocoumarin core | Exhibits different fluorescence properties |
| 6-Nitrobenzofuran | Fused aromatic ring | Known for distinct electronic properties |
| 7-Hydroxycoumarin | Hydroxy group at position 7 | Exhibits strong antioxidant activity |
While these compounds share certain structural features with 7-nitro-3,4-benzocoumarin, each possesses unique characteristics that influence their reactivity and biological activity. This uniqueness highlights the importance of studying 7-nitro-3,4-benzocoumarin within the broader context of benzocoumarins and their derivatives .
XLogP3
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant








